4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
Description
This compound (RN: 378221-68-2) belongs to the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one family, characterized by a lactam core substituted with aromatic and functional groups. Key structural features include:
- 4-(4-Fluorobenzoyl): A fluorinated benzoyl group at position 4, enhancing electron-withdrawing properties.
- 5-(2-Fluorophenyl): A meta-fluorinated phenyl group at position 5, influencing steric and electronic interactions.
- 3-Hydroxy group: A polar substituent enabling hydrogen bonding.
- 1-[3-(4-Morpholinyl)propyl]: A morpholine-containing side chain at position 1, likely improving solubility and pharmacokinetics .
Properties
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N2O4/c25-17-8-6-16(7-9-17)22(29)20-21(18-4-1-2-5-19(18)26)28(24(31)23(20)30)11-3-10-27-12-14-32-15-13-27/h1-2,4-9,21,29H,3,10-15H2/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIPKDXSRGZAMJ-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions
Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-keto ester.
Introduction of Fluorinated Aromatic Rings: The fluorinated benzoyl and phenyl groups can be introduced via Friedel-Crafts acylation reactions using 4-fluorobenzoyl chloride and 2-fluorobenzoyl chloride, respectively.
Attachment of the Morpholine Moiety: The morpholine group can be attached through a nucleophilic substitution reaction using 3-chloropropylmorpholine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it may serve as a probe to study enzyme interactions due to its unique structure.
Medicine
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The fluorinated aromatic rings and the morpholine moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations :
- Substituent Effects : Fluorine and trifluoromethyl groups (e.g., Compound 23, 25) increase molecular weight and polarity compared to methyl or tert-butyl groups. The target compound’s dual fluorination balances lipophilicity and electronic effects.
- Yield Variability : Hydroxypropyl-substituted compounds (e.g., Compound 20: 62% yield) are synthesized more efficiently than morpholinylpropyl derivatives, possibly due to steric hindrance in the latter .
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution: The target’s 4-fluorobenzoyl and 2-fluorophenyl groups may enhance metabolic stability and target binding compared to non-fluorinated analogs (e.g., Compound 20) .
- Morpholinylpropyl vs. Hydroxypropyl : The morpholine moiety likely improves solubility and bioavailability, whereas hydroxypropyl chains may limit membrane permeability due to higher polarity .
- Aromatic Diversity : Compounds with electron-deficient aryl groups (e.g., trifluoromethoxy in Compound 23) exhibit higher melting points, suggesting stronger intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
